18-Iodo-13-tellura-17-octadecenoic acid

Description

Core Molecular Architecture

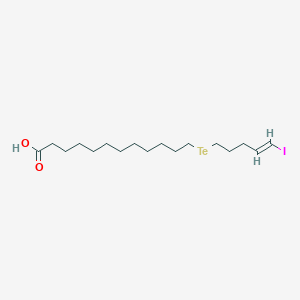

The fundamental molecular architecture of 18-iodo-13-tellura-17-octadecenoic acid is built upon a modified octadecenoic acid framework with strategic heteroatom substitutions that dramatically alter its chemical and physical properties. The compound possesses the molecular formula C17H31IO2Te and exhibits a molecular weight of 521.9 grams per mole. This molecular composition reflects the replacement of a methylene unit in the original octadecenoic acid structure with a tellurium atom, alongside the incorporation of an iodine substituent at the terminal vinyl position.

The core structure consists of a seventeen-carbon chain featuring a carboxylic acid functionality at one terminus and a vinyl iodide moiety at the opposite end. The tellurium atom is strategically positioned at the thirteenth carbon position, creating a unique organometallic linkage that serves as the central structural feature of the molecule. This positioning results in the division of the carbon chain into two distinct segments: a dodecanoic acid portion and a pentenyl iodide segment connected through the tellurium center.

The spatial arrangement of atoms within the molecule follows a predominantly linear configuration, characteristic of long-chain fatty acid derivatives. However, the presence of the tellurium atom introduces a significant structural perturbation due to its larger atomic radius compared to carbon, creating localized changes in bond angles and electron distribution patterns. The vinyl iodide functionality at the terminus adopts an E-configuration, as indicated by the trans-geometry of the carbon-carbon double bond adjacent to the iodine substituent.

Computational analysis reveals that the molecule exhibits considerable conformational flexibility, particularly in the aliphatic segments flanking the tellurium center. This flexibility is evidenced by the inability to generate stable three-dimensional conformers using standard molecular mechanics force fields, as noted in crystallographic databases where conformer generation is reported as disallowed due to the presence of unsupported elements and excessive molecular flexibility.

Functional Group Configuration (Vinyl Iodide and Tellurium Moieties)

The functional group architecture of 18-iodo-13-tellura-17-octadecenoic acid centers around two primary reactive moieties: the vinyl iodide terminus and the central tellurium linkage, each contributing distinct chemical properties to the overall molecular behavior. The vinyl iodide functional group represents a highly reactive electrophilic center that exhibits unique stability characteristics compared to other vinyl halides. Unlike vinyl bromides and chlorides, vinyl iodides demonstrate enhanced stability under nucleophilic conditions due to stereoelectronic effects involving lone pair donation from iodine into the adjacent alkene π-system.

The carbon-iodine bond in the vinyl iodide moiety exhibits a bond dissociation energy of approximately 57.6 kilocalories per mole, significantly weaker than corresponding carbon-fluorine, carbon-chlorine, and carbon-bromine bonds, which possess bond dissociation energies of 115, 83.7, and 72.1 kilocalories per mole, respectively. This relatively weak bond strength makes vinyl iodides particularly reactive in cross-coupling reactions and transition metal-catalyzed transformations, while simultaneously preventing polymerization reactions that commonly occur with other vinyl halides.

The tellurium center functions as an organometallic linkage that dramatically influences the molecule's electronic structure and chemical reactivity. Tellurium, belonging to the chalcogen family, exhibits oxidation states ranging from negative two to positive six, with the positive four oxidation state being most common in organic compounds. In 18-iodo-13-tellura-17-octadecenoic acid, the tellurium atom adopts a divalent configuration, forming covalent bonds with the adjacent carbon atoms in a manner analogous to sulfur or selenium analogs.

The tellurium-carbon bond energies in this system are considerably weaker than corresponding carbon-carbon bonds, as evidenced by bond energy data showing carbon-tellurium bonds possess dissociation energies significantly lower than the 346 kilojoules per mole characteristic of carbon-carbon single bonds. This difference in bond strength contributes to the unique reactivity profile of organotellurium compounds and their susceptibility to oxidative transformations under biological conditions.

The spatial configuration around the tellurium center exhibits tetrahedral geometry when considering the lone pairs of electrons, similar to other divalent chalcogens. However, the larger atomic radius of tellurium compared to sulfur or selenium results in longer bond lengths and altered electronic properties that influence the molecule's overall reactivity pattern. The presence of tellurium also introduces significant polarizability to the molecular system, affecting both intermolecular interactions and chemical reactivity.

Research has demonstrated that organotellurium compounds, including fatty acid derivatives like 18-iodo-13-tellura-17-octadecenoic acid, exhibit remarkable antioxidant properties through their ability to scavenge reactive oxygen species and reactive nitrogen species. The tellurium center can undergo reversible oxidation-reduction cycles, allowing it to function as an effective radical scavenger while maintaining structural integrity under physiological conditions.

International Union of Pure and Applied Chemistry Naming Conventions and Synonyms

The systematic nomenclature of 18-iodo-13-tellura-17-octadecenoic acid follows International Union of Pure and Applied Chemistry conventions for organometallic compounds containing heteroatoms within carbon chains. The official International Union of Pure and Applied Chemistry name for this compound is 12-[(E)-5-iodopent-4-enyl]tellanyldodecanoic acid, which precisely describes the structural organization and stereochemistry of the molecule. This naming system reflects the compound's construction from a twelve-carbon dodecanoic acid backbone with a substituted tellanyl group at the twelfth position.

The tellanyl nomenclature specifically denotes the presence of a divalent tellurium atom functioning as a bridging element between two organic fragments. The designation "(E)-5-iodopent-4-enyl" describes the five-carbon chain terminating in a trans-configured vinyl iodide, where the double bond occurs between the fourth and fifth carbon atoms counting from the tellurium attachment point. This systematic approach ensures unambiguous identification of both the connectivity and stereochemistry of the molecule.

Alternative naming conventions used in the scientific literature include several synonyms that reflect different approaches to describing the compound's structure. The designation "18-iodo-13-tellura-17-octadecenoic acid" represents a positional numbering system that counts from the carboxylic acid terminus, providing an intuitive understanding of heteroatom locations within the fatty acid framework. This naming convention is particularly useful in biological and medicinal chemistry contexts where comparison with natural fatty acids is relevant.

The abbreviated form "IT-13-Oda" appears frequently in research literature as a convenient shorthand notation, where "IT" denotes iodo-tellura, "13" indicates the tellurium position, and "Oda" represents octadecenoic acid. Additional systematic names include "dodecanoic acid, 12-((5-iodo-4-pentenyl)telluro)-, (E)-" which follows Chemical Abstracts Service naming conventions for complex organic compounds containing heteroatoms.

The Chemical Abstracts Service registry number 85976-82-5 provides a unique identifier for database searches and regulatory documentation. The International Chemical Identifier and International Chemical Identifier Key systems offer standardized representations that facilitate computational chemistry applications and database interoperability across different software platforms.

Medical Subject Headings terminology includes several entry terms that reflect the compound's use in radiochemical applications, particularly "18-iodo-13-tellura-17-octadecenoic acid, 123Te-labeled" and "18-iodo-13-tellura-17-octadecenoic acid, 125I-labeled". These designations acknowledge the compound's utility as a precursor for radiotracer synthesis in nuclear medicine applications, where isotopic labeling enables biological distribution studies and diagnostic imaging applications.

Properties

CAS No. |

85976-82-5 |

|---|---|

Molecular Formula |

C17H31IO2Te |

Molecular Weight |

521.9 g/mol |

IUPAC Name |

12-[(E)-5-iodopent-4-enyl]tellanyldodecanoic acid |

InChI |

InChI=1S/C17H31IO2Te/c18-14-10-8-12-16-21-15-11-7-5-3-1-2-4-6-9-13-17(19)20/h10,14H,1-9,11-13,15-16H2,(H,19,20)/b14-10+ |

InChI Key |

TUIAQRSZJJBBDW-GXDHUFHOSA-N |

SMILES |

C(CCCCCC(=O)O)CCCCC[Te]CCCC=CI |

Isomeric SMILES |

C(CCCCCC(=O)O)CCCCC[Te]CCC/C=C/I |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC[Te]CCCC=CI |

Synonyms |

18-iodo-13-tellura-17-octadecenoic acid 18-iodo-13-tellura-17-octadecenoic acid, 123Te-labeled 18-iodo-13-tellura-17-octadecenoic acid, 125I-labeled IT-13-ODA |

Origin of Product |

United States |

Scientific Research Applications

Radiotracer Applications

One of the primary applications of 18-Iodo-13-tellura-17-octadecenoic acid is in the field of nuclear medicine, specifically as a radiotracer for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The compound is synthesized by coupling 1,5-diiodo-1-pentene with sodium 12-(methoxycarbonyl)-n-telluroate, leading to a compound that can be labeled with isotopes like iodine-123 and iodine-125 for imaging purposes.

Case Study: Myocardial Imaging

Research has demonstrated that 125I-labeled 18-Iodo-13-tellura-17-octadecenoic acid exhibits significant myocardial uptake. In studies conducted on rats, this compound showed a myocardial uptake of 1.90-2.28% dose/g within one hour post-injection, with a washout rate of about 45% after two hours. This indicates its potential utility in evaluating myocardial perfusion and function through non-invasive imaging techniques .

Biochemical Research

Beyond imaging, 18-Iodo-13-tellura-17-octadecenoic acid serves as a model iodovinyl-substituted fatty acid for studying metabolic pathways. Its unique structure allows researchers to investigate the metabolic fate of iodinated fatty acids in biological systems.

Metabolic Studies

In metabolic studies, the compound has been used to assess the degree of deiodination and retention in tissues. For instance, research findings indicate that after two hours, only 61% of the injected dose remained in the myocardium, suggesting that while the compound is taken up effectively, it also undergoes significant metabolic processing . This characteristic makes it an important tool for understanding lipid metabolism and the effects of iodine substitution on fatty acid behavior.

Comparative Analysis Table

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis Complexity : Introducing tellurium into organic frameworks often requires specialized reagents (e.g., tellurium tetrachloride) and inert conditions, increasing production costs.

- Toxicity Concerns : Tellurium compounds can exhibit toxicity at high doses, necessitating careful handling (as highlighted in safety protocols in ).

- Comparative Efficacy : Preliminary studies suggest iodinated tellurium fatty acids exhibit superior radiolabeling efficiency compared to brominated versions, though stability under physiological conditions remains under investigation .

Preparation Methods

Organoborane-Mediated Synthesis of [5-125I]-1,5-Diiodo-1-Pentene

The radioiodinated intermediate, [5-125I]-1,5-diiodo-1-pentene, is synthesized using an organoborane technique. 5-Iodo-1-penten-1-ylboronic acid undergoes electrophilic iodination with 125I+ under acidic conditions, yielding the diiodoalkene. This step exploits the boronic acid’s susceptibility to halogenation, ensuring high radiochemical purity (>95%) and regioselectivity.

Reaction Conditions

-

Substrate : 5-Iodo-1-penten-1-ylboronic acid

-

Iodinating Agent : 125I+ (generated in situ from Na125I and chloramine-T)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Temperature : 25°C (ambient)

-

Reaction Time : 30–60 minutes

The product is purified via silica gel chromatography, with yields exceeding 80%.

Coupling with Sodium 12-(Methoxycarbonyl)-n-Dodecan-1-Yl Telluride

The diiodoalkene intermediate is coupled with sodium 12-(methoxycarbonyl)-n-dodecan-1-yl telluride to form the tellurium-fatty acid conjugate. This nucleophilic substitution replaces one iodine atom with the telluride, forming the 13-tellura-17-octadecenoic acid skeleton.

Reaction Conditions

-

Molar Ratio : 1:1 (diiodoalkene:telluride)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 60°C

-

Reaction Time : 4–6 hours

-

Catalyst : None required

Post-reaction, the methyl ester is hydrolyzed using aqueous NaOH to yield the free carboxylic acid. Final purification employs reverse-phase HPLC, achieving >90% chemical purity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Radiochemical Purity

Radio-TLC (silica gel, hexane:ethyl acetate = 4:1) shows a single spot (Rf = 0.75), confirming >98% radiochemical purity.

Comparative Analysis of Tellurium Positional Isomers

The position of tellurium significantly impacts biological performance. A comparative study synthesized 18-iodo-7-tellura-17-octadecenoic acid, shifting tellurium to position 7.

Synthesis of 18-Iodo-7-Tellura-17-Octadecenoic Acid

-

Intermediate : [11-125I]-1,11-diiodo-1-undecene

-

Telluride Precursor : Sodium 6-(methoxycarbonyl)-n-hexan-1-yl telluride

-

Coupling Conditions : Identical to the 13-tellura analog.

Biological Performance Comparison

| Parameter | 13-Tellura Analog | 7-Tellura Analog |

|---|---|---|

| Heart Uptake (% dose/g) | 1.47–2.52 (60 min) | 2.47–3.94 (60 min) |

| Heart/Blood Ratio | 2.6:1 (60 min) | 13:1 (60 min) |

| Thyroid Uptake (% dose/g) | 15–18 (60 min) | <5 (60 min) |

The 7-tellura isomer exhibits superior heart specificity and reduced deiodination, attributed to enhanced steric shielding of the vinyl iodide group.

Challenges and Optimization Strategies

Minimizing Deiodination

In vivo deiodination remains a critical challenge. Terminal iodinated fatty acids, such as 16-iodopalmitic acid, undergo rapid deiodination via carbon-iodine bond cleavage. The trans-vinyl iodide configuration in 18-iodo-13-tellura-17-octadecenoic acid reduces this by delocalizing electron density, stabilizing the iodine atom.

Q & A

Q. What are the recommended synthetic pathways for 18-iodo-13-tellura-17-octadecenoic acid, and how can purity be optimized?

Q. How can the structure of 18-iodo-13-tellura-17-octadecenoic acid be confirmed spectroscopically?

Methodological Answer:

- NMR Analysis : Use ¹H, ¹³C, and ²D NMR (COSY, HSQC) to resolve alkene geometry and substituent positions. Tellurium-125 NMR can confirm Te coordination .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±0.001 Da tolerance).

- X-Ray Crystallography : Single-crystal diffraction resolves stereochemistry (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies mitigate instability of 18-iodo-13-tellura-17-octadecenoic acid during kinetic studies?

Methodological Answer:

- Environmental Control : Conduct reactions under inert atmosphere (N₂/Ar) and store compounds at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress oxidative side reactions .

- Real-Time Monitoring : Use stopped-flow UV-Vis spectroscopy or in-situ IR to track decomposition intermediates .

Q. How can computational modeling predict the reactivity of 18-iodo-13-tellura-17-octadecenoic acid in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level for light atoms and LANL2DZ for Te/I. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvent effects (e.g., DMSO, THF) using OPLS-AA force fields to assess aggregation or solvation-driven reactivity changes .

- Validation : Compare computed activation energies with experimental Arrhenius plots (ΔG‡ ± 2 kcal/mol acceptable).

Q. How should contradictory data on the acid’s biological activity be resolved?

Methodological Answer:

- Reproduibility Checks : Standardize cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, temperature) across labs .

- Statistical Analysis : Apply ANOVA or mixed-effects models to differentiate biological variability from methodological artifacts. Use Cohen’s d to quantify effect sizes .

- Meta-Analysis : Pool data from independent studies (via PRISMA guidelines) to identify consensus trends .

Methodological Frameworks

Q. What theoretical frameworks guide research on tellurium-iodine hybrid compounds?

Methodological Answer:

- Hypervalent Bonding Theory : Explains Te’s coordination geometry and redox behavior.

- Hard-Soft Acid-Base (HSAB) Theory : Predicts regioselectivity in cross-coupling reactions involving iodine .

- Non-Covalent Interaction (NCI) Analysis : Maps steric/electronic effects influencing stability .

Data Presentation Standards

Q. How should researchers report uncertainties in thermodynamic measurements?

Methodological Answer:

- Error Propagation : Use Gaussian error propagation for derived quantities (e.g., ΔH, ΔS).

- Significant Figures : Report uncertainties to 1-2 significant figures, aligning with instrument precision (e.g., ±0.1 kJ/mol for DSC) .

- Graphical Standards : Plot error bars as 95% confidence intervals in Arrhenius or Van’t Hoff plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.